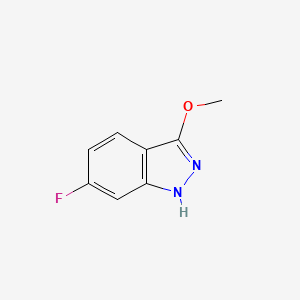

6-Fluoro-3-methoxy-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-3-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often found in various pharmaceuticals. The presence of a fluorine atom and a methoxy group in the structure of this compound enhances its chemical properties, making it a compound of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methoxy-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, starting with 2-fluorobenzaldehyde and hydrazine, the reaction proceeds under acidic conditions to form the indazole ring . Another method involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization, which provides good yields and minimizes byproducts .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methoxy-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium methoxide, sodium hydride.

Major Products Formed:

Oxidation: Formation of oxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

6-Fluoro-3-methoxy-1H-indazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may act as an inhibitor of certain kinases, blocking signal transduction pathways involved in cell proliferation and survival . The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

- 6-Fluoro-1H-indazole

- 3-Methoxy-1H-indazole

- 5-Fluoro-3-methoxy-1H-indazole

Comparison: 6-Fluoro-3-methoxy-1H-indazole is unique due to the simultaneous presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties. Compared to 6-Fluoro-1H-indazole, the methoxy group in this compound enhances its solubility and reactivity. Similarly, the fluorine atom in this compound increases its stability and binding affinity compared to 3-Methoxy-1H-indazole .

Biological Activity

6-Fluoro-3-methoxy-1H-indazole is a compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities, particularly in the context of anticancer research. This article reviews the biological properties of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound belongs to the indazole class of compounds, which are known for their diverse biological activities. The presence of a fluorine atom and a methoxy group enhances the compound's pharmacological profile, potentially influencing its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of mitochondrial function |

The above data suggests that this compound is particularly effective against cervical cancer cells, making it a candidate for further investigation as a potential therapeutic agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cancer cell survival and proliferation. Notably, studies have shown that this compound can modulate signaling pathways associated with apoptosis, such as the Bcl-2 family proteins and caspases.

In addition, the compound may affect the expression levels of various oncogenes and tumor suppressor genes, further contributing to its anticancer effects. For instance, upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins have been observed in treated cancer cells.

Case Studies

A recent case study published in International Journal of Molecular Sciences reported on the efficacy of this compound in an animal model of breast cancer. The study demonstrated significant tumor reduction in mice treated with the compound compared to control groups. Histopathological analysis revealed reduced cell proliferation and increased apoptosis in tumor tissues.

Figure 1: Tumor Volume Reduction in Animal Model

Tumor Volume Reduction

The findings from this case study underscore the potential for clinical application in cancer therapy.

Properties

Molecular Formula |

C8H7FN2O |

|---|---|

Molecular Weight |

166.15 g/mol |

IUPAC Name |

6-fluoro-3-methoxy-1H-indazole |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) |

InChI Key |

WSRRSPVZFMWUGS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NNC2=C1C=CC(=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.